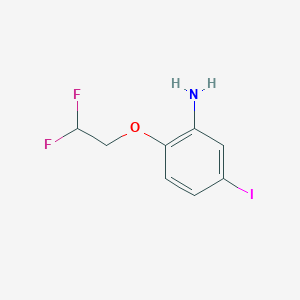

2-(2,2-Difluoroethoxy)-5-iodoaniline

Beschreibung

2-(2,2-Difluoroethoxy)-5-iodoaniline is a substituted aniline derivative featuring a difluoroethoxy group (-OCH$2$CF$2$) at the 2-position and an iodine atom at the 5-position of the benzene ring. Its molecular formula is C$8$H$8$F$2$INO, with a molecular weight of 315.06 g/mol. The amino group (-NH$2$) at the 1-position enhances nucleophilicity, making the compound a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, or imaging agents.

Eigenschaften

IUPAC Name |

2-(2,2-difluoroethoxy)-5-iodoaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2INO/c9-8(10)4-13-7-2-1-5(11)3-6(7)12/h1-3,8H,4,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDINDRZXDDSGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)N)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)-5-iodoaniline typically involves the following steps:

Starting Materials: The synthesis begins with 2-iodoaniline and 2,2-difluoroethanol.

Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide.

Procedure: The 2-iodoaniline is reacted with 2,2-difluoroethanol under reflux conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,2-Difluoroethoxy)-5-iodoaniline can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

Substitution Products: Depending on the nucleophile, products like azides, thiocyanates, or other substituted anilines.

Oxidation Products: Oxidized derivatives, such as nitro compounds.

Reduction Products: Reduced derivatives, such as amines.

Coupling Products: Biaryl compounds formed through coupling reactions.

Wissenschaftliche Forschungsanwendungen

2-(2,2-Difluoroethoxy)-5-iodoaniline has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

Materials Science: The compound’s unique properties make it useful in the development of advanced materials.

Chemical Biology: It serves as a probe for studying biological processes involving fluorinated compounds.

Wirkmechanismus

The mechanism of action of 2-(2,2-Difluoroethoxy)-5-iodoaniline involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The iodine atom can also participate in halogen bonding, further influencing the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

(a) 2-Fluoro-5-iodobenzoic Acid

- Structure : A benzoic acid derivative with fluorine at position 2 and iodine at position 5.

- Functional Groups : Carboxylic acid (-COOH), fluorine, iodine.

- Key Differences: The absence of an amino group reduces nucleophilicity compared to this compound. The carboxylic acid group enhances polarity, likely reducing lipid solubility. Potential applications: Intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) or iodinated contrast agents .

(b) 2-Fluoro-5-iodobenzonitrile

- Structure : A nitrile-substituted benzene with fluorine (position 2) and iodine (position 5).

- Functional Groups : Nitrile (-CN), fluorine, iodine.

- Key Differences: The nitrile group introduces electron-withdrawing effects, contrasting with the electron-donating amino group in the target compound.

Ethoxy- and Difluorophenyl-Substituted Analogues

(a) 2-{4-[(2,5-Difluorophenyl)methoxy]phenoxy}-5-ethoxyaniline

- Structure: A tri-substituted aniline with ethoxy (position 5), difluorophenylmethoxy (position 4), and amino (position 2) groups.

- Functional Groups: Ethoxy (-OCH$2$CH$3$), difluorophenylmethoxy (-OCH$2$C$6$H$3$F$2$), amino (-NH$_2$).

- The absence of iodine limits applications in radiochemistry or heavy-atom-mediated crystallography .

Structural and Functional Comparison Table

Research Implications

- Electronic Effects: The difluoroethoxy group in this compound provides moderate electron-withdrawing effects, balancing the electron-donating amino group. This contrasts with the stronger electron-withdrawing nitrile or carboxylic acid groups in analogues .

- Synthetic Utility: The amino group enables derivatization (e.g., amide formation), while the iodine supports cross-coupling reactions (e.g., Suzuki-Miyaura), offering broader synthetic versatility than ethoxy- or difluorophenyl-substituted compounds .

Biologische Aktivität

2-(2,2-Difluoroethoxy)-5-iodoaniline is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of difluoroethoxy and iodo groups in the aniline structure suggests possible interactions with biological targets, making it a candidate for further research in pharmacology and biochemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties:

- Molecular Weight: 293.09 g/mol

- Melting Point: Not widely reported; requires experimental determination.

- Solubility: Soluble in organic solvents; limited solubility in water.

Biological Activity Overview

Research has indicated that compounds with similar structures often exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of halogenated anilines. For instance, compounds with iodine substitutions have shown efficacy against various cancer cell lines. The mechanism may involve the inhibition of specific kinases or modulation of signaling pathways related to cell proliferation and apoptosis.

Case Study:

In vitro studies on similar compounds have demonstrated that halogenated anilines can inhibit the growth of cancer cells by inducing apoptosis through the activation of caspase pathways. For example, a study found that iodinated anilines can effectively target cancer cells expressing high levels of certain receptors, leading to decreased viability and increased cell death rates.

The biological activity of this compound is likely mediated through:

- Receptor Binding: The difluoroethoxy group may enhance binding affinity to protein targets by increasing hydrophobic interactions.

- Enzyme Inhibition: Potential inhibition of enzymes involved in cancer progression or inflammation, similar to other fluorinated compounds.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that halogenated compounds can induce oxidative stress in cells, contributing to their cytotoxic effects.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is essential.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Iodoaniline | Iodo group on aromatic ring | Anticancer activity reported |

| 5-Bromoaniline | Bromo group on aromatic ring | Moderate antimicrobial activity |

| 4-Fluoroaniline | Fluoro group on aromatic ring | Inhibitory effects on kinases |

| 2-(Trifluoromethyl)aniline | Trifluoromethyl group | Enhanced binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.